molecular formula C17H17N3O4 B2618442 ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 883486-71-3

ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No. B2618442
CAS RN: 883486-71-3
M. Wt: 327.34
InChI Key: GIPAMCDCMMZCEC-UHFFFAOYSA-N
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Description

This compound is a substituted pyridine with diverse functional groups . Substituted pyridines are important structural motifs found in numerous bioactive molecules . This compound is synthesized via a ring cleavage methodology reaction .


Synthesis Analysis

The synthesis of this compound involves the remodeling of 3-formyl (aza)indoles/benzofurans . The reaction involves the introduction of various bio-relevant functional groups to pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the remodeling of 3-formyl (aza)indoles/benzofurans . The reaction conditions involve the use of β-keto sulfones/phosphonates, NH4OAc, TFA in DCE .

Scientific Research Applications

Antimicrobial Properties

Indole derivatives, including our compound of interest, have demonstrated promising antimicrobial activity. Researchers have explored their potential as agents against bacteria, fungi, and other pathogens. The compound’s unique structure may contribute to its effectiveness in inhibiting microbial growth .

Anti-Cancer Potential

Indole-based compounds often exhibit anti-cancer properties. Our compound could be investigated for its ability to selectively target cancer cells, inhibit proliferation, or interfere with specific signaling pathways. Researchers might explore its impact on tumor growth and metastasis .

Neuroprotective Effects

Indoles have been studied for their neuroprotective properties. Our compound could be evaluated for its ability to prevent neuronal damage, enhance cognitive function, or mitigate neurodegenerative diseases. Investigations into its interactions with neurotransmitter systems and neuroinflammation pathways are warranted .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Researchers could explore whether our compound modulates inflammatory responses. Its potential as an anti-inflammatory agent could be assessed in vitro and in animal models .

Cardiovascular Applications

Indole derivatives have been linked to cardiovascular health. Investigations might focus on our compound’s effects on blood vessels, platelet aggregation, and cardiac function. Understanding its mechanisms of action could lead to novel therapeutic strategies .

Drug Development and Synthesis

Given the significance of indole derivatives, our compound could serve as a valuable building block for drug development. Researchers may explore synthetic routes, optimization, and scalability. Novel methods of synthesis could enhance accessibility to this compound and related analogs .

Future Directions

The future directions for this compound could involve further exploration of its potential bioactivity, given that substituted pyridines are found in numerous bioactive molecules . Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

ethyl 2-amino-7-methyl-5-oxo-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-3-23-17(22)14-12(10-5-4-6-19-8-10)13-11(24-15(14)18)7-9(2)20-16(13)21/h4-8,12H,3,18H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPAMCDCMMZCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)NC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

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